molecular formula C18H27N3O B280376 2-(1-ADAMANTYL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE

2-(1-ADAMANTYL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE

Cat. No.: B280376
M. Wt: 301.4 g/mol
InChI Key: OQUHERVIBONOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ADAMANTYL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE is a synthetic organic compound that features a unique structure combining an adamantyl group and a pyrazole moiety

Preparation Methods

The synthesis of 2-(1-ADAMANTYL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Adamantyl Acetate Intermediate: The adamantyl group is introduced through the reaction of adamantane with acetic anhydride in the presence of a catalyst.

    Pyrazole Formation: The pyrazole ring is synthesized by reacting 1,5-dimethyl-1H-pyrazole with appropriate reagents.

    Coupling Reaction: The final step involves coupling the adamantyl acetate intermediate with the pyrazole derivative under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(1-ADAMANTYL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-(1-ADAMANTYL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(1-ADAMANTYL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The pyrazole moiety may participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to 2-(1-ADAMANTYL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE include:

    2-(1-adamantyl)-N-[(1H-pyrazol-4-yl)methyl]acetamide: Lacks the dimethyl substitution on the pyrazole ring, which may affect its chemical properties and biological activity.

    2-(1-adamantyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-(1-adamantyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H27N3O/c1-12-16(11-20-21(12)2)10-19-17(22)9-18-6-13-3-14(7-18)5-15(4-13)8-18/h11,13-15H,3-10H2,1-2H3,(H,19,22)

InChI Key

OQUHERVIBONOEE-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)CNC(=O)CC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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